REACTION_CXSMILES
|
[CH2:1]([N:4]([C:9]([O:11]C)=O)[C:5](=O)[CH2:6][NH2:7])[C:2]#[CH:3].[OH-:13].[Na+].Cl>CO>[CH2:1]([N:4]1[CH2:5][C:6](=[O:13])[NH:7][C:9]1=[O:11])[C:2]#[CH:3] |f:1.2|
|
Name
|
N-propargyl-N-methoxycarbonylglycinamide
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C#C)N(C(CN)=O)C(=O)OC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled down to room temperature
|
Type
|
CONCENTRATION
|
Details
|
by concentrating
|
Type
|
CUSTOM
|
Details
|
drying the
|
Type
|
CUSTOM
|
Details
|
same by an evaporation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
Then it was extracted with acetonitrile and sodium chloride
|
Type
|
CUSTOM
|
Details
|
was removed off from the
|
Type
|
EXTRACTION
|
Details
|
extract by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)N1C(NC(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |